N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide
Description
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C18H17N3O5S2 and a molecular weight of 419.47 g/mol.
Properties
IUPAC Name |
4-methoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-26-15-6-8-16(9-7-15)28(24,25)21-14-5-3-4-13(12-14)17-10-11-18(20-19-17)27(2,22)23/h3-12,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROGMLLLJIVGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often include reactions such as sulfonation, nitration, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide can be compared with other similar compounds, such as:
- N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- 4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical properties and applications.
Biological Activity
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is part of a class of compounds known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews its biological activity, focusing on recent findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 382.4 g/mol. The compound features a sulfonamide functional group, which is often associated with various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may exert its effects through the inhibition of certain enzymes or receptors involved in disease processes. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of this compound. It has been shown to inhibit the replication of several viruses by interfering with their life cycles or by enhancing host antiviral mechanisms. For example, a study indicated that similar sulfonamide derivatives could increase intracellular levels of APOBEC3G, a protein that restricts viral replication by deaminating viral RNA and DNA .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways and inhibition of cell proliferation. Research indicates that sulfonamides can modulate signaling pathways associated with cancer cell survival and growth .
Antibacterial Activity
Sulfonamides are traditionally recognized for their antibacterial effects. This compound may exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of bacterial folate synthesis .
Case Studies
- Antiviral Efficacy : In a study investigating the antiviral effects of various sulfonamide derivatives, this compound showed significant inhibition against Hepatitis B Virus (HBV) in vitro, with an IC50 value indicating potent antiviral activity .
- Anticancer Research : A case study involving the treatment of breast cancer cell lines revealed that this compound could significantly reduce cell viability and induce apoptosis compared to control groups, suggesting its potential as a chemotherapeutic agent .
Data Summary Table
| Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|
| Antiviral (HBV) | 1.99 | Inhibition of viral replication via APOBEC3G modulation |
| Anticancer | 20.5 | Induction of apoptosis through caspase activation |
| Antibacterial | 10.0 | Inhibition of folate synthesis |
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis typically involves a multi-step sequence:
Pyridazine Ring Formation: Coupling of 3-aminophenylboronic acid with 6-methanesulfonylpyridazine via Suzuki-Miyaura cross-coupling (Pd catalysts, THF/water solvent, 60–80°C) .
Sulfonamide Bond Formation: Reaction of the intermediate with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine, 0–5°C) .
Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Critical Parameters:
- Temperature Control: Lower temperatures (<10°C) during sulfonylation reduce side reactions .
- Catalyst Loading: 5–10 mol% Pd(PPh₃)₄ for coupling reactions improves yield (>75%) .
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility but require rigorous drying .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
